molecular formula C17H9Cl2N3O2 B1669027 Ciliobrevin A CAS No. 302803-72-1

Ciliobrevin A

Cat. No. B1669027
M. Wt: 358.2 g/mol
InChI Key: SESYPWCSIZUIAS-FOWTUZBSSA-N
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Description

Ciliobrevin A is a Hedgehog (Hh) pathway antagonist that blocks Sonic hedgehog (Shh)-induced Hh pathway activation . It disrupts primary cilia formation and inhibits the dynein-dependent microtubial gliding and ATPase activities of the cytoplasmic ATPases associated with various cellular activities (AAA+) family .


Synthesis Analysis

The discovery of ciliobrevins began with the identification of a benzoyl dihydroquinazolinone (HPI-4) in a screen of compounds with the ability to impair cellular effects downstream of smoothened signaling in the hedgehog signaling pathway .


Molecular Structure Analysis

In a study, the structure of the ciliobrevins was analyzed and tricyclic derivatives were designed in which the benzoylacrylonitrile of ciliobrevin was replaced with a cyanopyrazole. These compounds inhibited dynein in vitro and in cells more potently than ciliobrevins and have improved chemical properties .


Chemical Reactions Analysis

Ciliobrevin D affects dynein ATPase function, but not the tested kinesins. Hanes-Woolf analysis indicates that ciliobrevins may act as ATP competitors for the dynein ATPase .


Physical And Chemical Properties Analysis

Ciliobrevin A has a molecular formula of C17H9Cl2N3O2 and a molecular weight of 358.18 . It is a light yellow to yellow solid .

Safety And Hazards

Ciliobrevin A is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Although much remains to be learned about ciliobrevins, these small molecules are proving themselves to be valuable novel tools to assess the cellular functions of dynein . Further studies are needed to elucidate the mechanism of action of ciliobrevin and to analyze the specificity of ciliobreviens for dynein .

properties

IUPAC Name

(Z)-3-(2,4-dichlorophenyl)-3-hydroxy-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2N3O2/c18-9-5-6-10(13(19)7-9)15(23)12(8-20)16-21-14-4-2-1-3-11(14)17(24)22-16/h1-7,23H,(H,21,22,24)/b15-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZZGQDPOFILFH-QINSGFPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ciliobrevin A

CAS RN

302803-72-1
Record name 2,4-Dichloro-a-(3,4-4-oxo-2(1H)-quinazolinylidene)-b-oxobenzenepropanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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